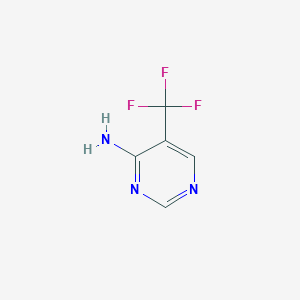

5-(Trifluoromethyl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-10-2-11-4(3)9/h1-2H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDGVYUCQYXEPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Trifluoromethyl Pyrimidin 4 Amine and Its Analogues

De Novo Pyrimidine (B1678525) Ring Formation Strategies

The construction of the pyrimidine ring from acyclic precursors, known as de novo synthesis, offers a direct route to trifluoromethylated pyrimidines. These methods build the heterocyclic core by forming new carbon-nitrogen and carbon-carbon bonds.

A foundational approach to pyrimidine synthesis involves the cyclocondensation of a three-carbon component with a reagent containing a nitrogen-carbon-nitrogen (N-C-N) unit, such as urea, guanidine, or amidines. nih.gov For the synthesis of 5-(trifluoromethyl)pyrimidines, trifluoromethylated 1,3-dicarbonyl compounds or their synthetic equivalents are key starting materials.

One common trifluoromethyl-containing building block is ethyl 4,4,4-trifluoro-3-oxobutanoate. wikipedia.org The reaction of this β-ketoester with a suitable N-C-N nucleophile, such as an amidine, leads to the formation of the pyrimidine ring. The general mechanism involves the initial attack of one of the nitrogen atoms of the amidine on the more electrophilic ketone carbonyl, followed by an intramolecular condensation and dehydration to yield the aromatic pyrimidine ring. The use of appropriately substituted amidines allows for the introduction of various groups at the 2-position of the pyrimidine.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide an efficient and atom-economical route to complex molecules. nih.gov For the synthesis of 5-trifluoromethyl pyrimidines, MCRs offer a powerful strategy to avoid the challenges associated with direct trifluoromethylation of a pre-formed pyrimidine ring. nih.gov

A notable example is a one-pot, three-component reaction for the synthesis of 5-trifluoromethyl pyrimidine derivatives, which has been shown to be tolerant of various functional groups and can provide yields of up to 80%. nih.gov This approach often involves the reaction of an enaminone, an aldehyde, and a primary amine, which can be adapted for the synthesis of pyrimidine structures. wuxiapptec.com While the specific components for the direct synthesis of 5-(Trifluoromethyl)pyrimidin-4-amine are not detailed in the search results, the principle involves the careful selection of starting materials that will assemble into the desired pyrimidine core with the trifluoromethyl group at the 5-position.

These one-pot procedures are highly valued for their operational simplicity and for their ability to rapidly generate libraries of structurally diverse compounds for biological screening. chemrxiv.org

Functional Group Interconversion and Modification on Pyrimidine Precursors

An alternative and widely used strategy for the synthesis of this compound involves the modification of a pre-synthesized pyrimidine ring that already contains the trifluoromethyl group. This typically involves the introduction of the 4-amino group onto a suitably functionalized pyrimidine precursor.

The introduction of an amino group onto a pyrimidine ring is often achieved through the displacement of a halogen atom, typically chlorine, at the desired position. These reactions are among the most important methods for the synthesis of aminopyrimidines.

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings. The pyrimidine ring, being electron-deficient, is susceptible to SNAr, and this reactivity is further enhanced by the presence of a strongly electron-withdrawing trifluoromethyl group.

In dihalopyrimidines, such as 2,4-dichloropyrimidine, substitution generally occurs preferentially at the 4-position. nih.gov This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C-4. nih.gov For the synthesis of this compound, a common precursor is 4-chloro-5-(trifluoromethyl)pyrimidine (B11764531) or a related di- or tri-halogenated pyrimidine.

A highly relevant example is the reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with ammonia (B1221849). libretexts.org This reaction demonstrates a high degree of regioselectivity, with the primary product being the 4-amino-5-chloro-2,6-difluoropyrimidine, formed in a 9:1 ratio with the 2-amino isomer. libretexts.org This highlights the directing effect of the pyrimidine nitrogens and the activating effect of the halogen and trifluoromethyl substituents, favoring nucleophilic attack at the 4-position.

Table 1: Regioselective Amination of 5-Chloro-2,4,6-trifluoropyrimidine

| Nucleophile | Product Ratio (4-amino : 2-amino) | Reference |

| Ammonia | 9 : 1 | libretexts.org |

| Benzylamine | 5 : 1 | libretexts.org |

Data derived from qualitative descriptions in the source material.

The reaction of a 4-halo-5-(trifluoromethyl)pyrimidine with ammonia or a primary amine is a direct and efficient method for the synthesis of the target compound and its N-substituted analogues. The reaction conditions can often be tuned to achieve high yields and selectivity. acsgcipr.org

While SNAr reactions are effective, modern organic synthesis often turns to catalytic methods to achieve milder reaction conditions and broader substrate scope. The Buchwald-Hartwig amination is a premier example of a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govnih.gov

This reaction is highly versatile and can be applied to the amination of a wide range of aryl and heteroaryl halides, including chlorides, with various amines. nih.gov The general catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aminated product and regenerate the palladium(0) catalyst. nih.gov

A key to the success of the Buchwald-Hartwig amination is the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst. nih.gov For the synthesis of primary arylamines, such as this compound, ammonia itself or ammonia equivalents can be used as the nucleophile. synthesisspotlight.com Recent advances have led to the development of highly effective ligands, such as KPhos, that facilitate the palladium-catalyzed amination of aryl and heteroaryl chlorides and bromides with aqueous ammonia and a hydroxide (B78521) base, achieving high selectivity for the primary amine.

Table 2: Components of a Typical Buchwald-Hartwig Amination Reaction

| Component | Role | Example | Reference |

| Aryl Halide | Electrophile | 4-Chloro-5-(trifluoromethyl)pyrimidine | nih.gov |

| Amine | Nucleophile | Aqueous Ammonia | |

| Palladium Precatalyst | Catalyst | Pd(OAc)2, Pd2(dba)3 | nih.gov |

| Ligand | Catalyst Modifier | Biarylphosphines (e.g., KPhos) | |

| Base | Activates Amine/Catalyst | NaOtBu, K2CO3, Hydroxide | nih.gov |

| Solvent | Reaction Medium | Toluene, Dioxane | nih.gov |

This table represents a generalized system; specific conditions vary depending on the substrates.

The application of these advanced catalytic protocols to halogenated trifluoromethylpyrimidines provides a powerful and flexible tool for the synthesis of this compound and its derivatives, often under milder conditions than traditional SNAr reactions.

Reductive Transformations for Structural Diversification

Reductive transformations are a cornerstone for introducing structural diversity into analogues of this compound. These reactions typically involve the reduction of functional groups on the pyrimidine ring or its substituents, leading to new derivatives with altered electronic and steric properties.

A significant reductive strategy involves the reduction of a nitro group to an amine. In the synthesis of complex 5-trifluoromethylpyrimidine derivatives, a common intermediate is a nitrophenylamino-substituted pyrimidine. The reduction of the nitro group is a key step to install a reactive primary amine, which can then be further functionalized. A standard and efficient method for this transformation is catalytic hydrogenation. For instance, the reduction of a 3-[2-(4-nitro-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide intermediate is achieved using palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov This reaction proceeds cleanly at room temperature overnight to yield the corresponding 4-amino-phenylamino derivative in good yield (e.g., 69%). nih.gov This newly formed amino group serves as a handle for subsequent derivatization, such as acylation, to produce a diverse library of compounds. nih.gov

Another relevant area of reductive chemistry, particularly for the trifluoromethyl group itself, is defluorofunctionalization. While not a direct reduction of the pyrimidine ring, the transformation of the CF₃ group can be considered a reductive coupling process. A method has been developed for the reductive coupling of trifluoromethylarenes, which could be conceptually applied to trifluoromethyl-substituted heterocycles. nih.gov This process uses a disilane (B73854) reagent in the presence of a Lewis base to replace a single fluorine atom with a silylated hemiaminal functional group, effectively transforming the CF₃ group into a versatile ArCF₂-R synthon. nih.gov This opens up a pathway to a wide array of α,α-difluoroalkyl derivatives from a common trifluoromethyl precursor. nih.gov

Table 1: Examples of Reductive Transformations in the Synthesis of 5-(Trifluoromethyl)pyrimidine (B70122) Analogues

| Transformation | Reagents & Conditions | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Nitro Group Reduction | Pd/C, H₂, MeOH, Room Temperature | Nitrophenylamino-pyrimidine | Aminophenylamino-pyrimidine | nih.gov |

| Reductive Defluorofunctionalization | Disilane, Lewis Base, Formamide | Trifluoromethylarene | Silylated Hemiaminal (ArCF₂-Si) | nih.gov |

Derivatization Strategies on Pre-existing this compound Scaffolds

The functionalization of the this compound core is a primary strategy for generating diverse molecular libraries. These derivatizations can be targeted at the exocyclic amino group or the pyrimidine ring itself.

N-Functionalization of the Amino Moiety

The exocyclic amino group of this compound is a key site for derivatization, allowing for the introduction of a wide range of substituents through N-arylation, acylation, and condensation reactions.

N-arylation of the amino group is a powerful method for creating complex structures. Copper-catalyzed cross-coupling reactions, often referred to as Chan-Lam couplings, provide a general route for the N-arylation of amines, amides, and other N-nucleophiles using arylboronic acids or their derivatives. nih.gov A simple and efficient system utilizing a copper salt in ethanol (B145695) has been shown to effectively couple arylboroxines with various amines without the need for a base or other additives. nih.govresearchgate.net This methodology is broadly applicable and can be extended to heterocyclic amines.

In a more specific context of pyrimidine derivatives, N-alkylation has been demonstrated by reacting a 5-(chloromethyl)-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine with 4-methoxyaniline. The reaction proceeds via nucleophilic substitution, where the aniline (B41778) derivative displaces the chlorine atom, to form the corresponding N-[(4-methoxyphenyl)aminomethyl] derivative. nih.gov This highlights a direct method for attaching substituted aryl-methyl groups to the pyrimidine scaffold's amino functionality.

The primary amine of the pyrimidine core readily undergoes condensation with carbonyl compounds to form imines, also known as Schiff bases. researchgate.net This reaction is a straightforward way to introduce diverse substituents. For example, pyrimidine Schiff bases can be synthesized by reacting a pyrimidine-5-carbaldehyde (B119791) derivative with various aromatic amines. nih.gov The reaction can be catalyzed by Lewis acids such as indium(III) trifluoromethanesulphonate (In(OTf)₃) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov These Schiff bases often exhibit interesting conformational properties stabilized by intramolecular hydrogen bonds. nih.gov

Amide bond formation is another crucial derivatization strategy. The amino group of a 5-(trifluoromethyl)pyrimidine analogue can be acylated using acid chlorides or other activated carboxylic acid derivatives. In one example, a 4-aminophenylamino-substituted pyrimidine was reacted with various (E)-3-phenylacryloyl chlorides to yield a series of acrylamide (B121943) derivatives. nih.gov This reaction typically proceeds under basic conditions to neutralize the HCl byproduct. Furthermore, acceptorless dehydrogenative coupling of alcohols and amines, catalyzed by ruthenium complexes, presents an environmentally benign alternative for amide bond formation, generating H₂ as the only byproduct. nih.gov

Table 2: N-Functionalization Reactions on Pyrimidine Scaffolds

| Reaction Type | Key Reagents | Functional Group Formed | Example Substrates | Reference |

|---|---|---|---|---|

| N-Arylation | Arylboroxine, Copper Salt, EtOH | Diaryl/Aryl-alkyl Amine | Amines, Amides, Imides | nih.govresearchgate.net |

| Schiff Base Formation | Aldehyde/Ketone, In(OTf)₃ (catalyst) | Imine (-C=N-) | Pyrimidine-5-carbaldehyde, Aromatic Amines | nih.gov |

| Amide Formation (Acylation) | Acyl Chloride, Base | Amide (-NH-C=O) | Aminophenylamino-pyrimidine, Acryloyl Chloride | nih.gov |

| Amide Formation (Dehydrogenative Coupling) | Alcohol, Ru-catalyst | Amide (-NH-C=O) | Alcohols, Amines | nih.gov |

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions on the Pyrimidine Ring

Modification of the pyrimidine ring itself, through the formation of new carbon-carbon or carbon-heteroatom bonds, is essential for extensive structural diversification. Cross-coupling reactions are the predominant tools for these transformations.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. libretexts.org It typically involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org To apply this to the this compound scaffold, a halogenated precursor (e.g., 2-chloro- or 2-bromo-5-(trifluoromethyl)pyrimidin-4-amine) would be required.

Systematic studies on related heterocyclic systems, such as 4H-pyrido[1,2-a]pyrimidin-4-ones, have established effective conditions for Suzuki-Miyaura couplings. proprogressio.hursc.org These reactions successfully couple various aryl and heteroaryl boronic acids with halogenated pyrimidine analogues in good to excellent yields. Common catalysts include palladium complexes like Pd(PPh₃)₄, often used with a weak base such as NaHCO₃ or K₂CO₃ in solvents like DME or dioxane/water mixtures. proprogressio.hu The reactivity of the halogen follows the expected trend of I > Br > Cl. proprogressio.hu These established protocols provide a strong foundation for the development of Suzuki-Miyaura reactions on the this compound core to introduce aryl or vinyl substituents at specific positions on the pyrimidine ring.

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling on Pyrimidine-like Heterocycles

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhosPdG2 | Catalyzes the C-C bond formation | proprogressio.hu |

| Base | NaHCO₃, K₂CO₃, Na₂CO₃ | Activates the organoboron species | proprogressio.hu |

| Solvent | DME, Dioxane/H₂O, THF | Solubilizes reactants and reagents | proprogressio.hu |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids | Source of the new carbon substituent | proprogressio.hursc.org |

| Halide Substrate | Iodo-, Bromo-, Chloro-heterocycles | Electrophilic coupling partner | proprogressio.hursc.org |

Introduction of Diverse Chemical Moieties (e.g., oxadiazoles, alkyl/aryl groups)

The functionalization of the pyrimidine core is crucial for developing analogues with tailored properties. A significant strategy involves the introduction of various heterocyclic and hydrocarbon moieties.

Oxadiazole Moieties: A notable example is the synthesis of novel pyrimidin-4-amine derivatives that incorporate a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) group. nih.govacs.org In one study, 29 such compounds were designed and synthesized. nih.gov This work highlights the construction of complex molecules where the pyrimidin-4-amine scaffold is linked to another functional heterocycle, aiming to explore new chemical spaces for potential applications. nih.govacs.org The synthesis allows for the creation of broad-spectrum insecticidal and fungicidal agents, such as 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine. nih.gov

Alkyl/Aryl Groups: The introduction of alkyl or aryl groups at various positions on the pyrimidine ring is a common strategy for creating structural diversity. Nucleophilic C-substitution at the 2-, 4-, and 6-positions of the pyrimidine ring can be achieved using organometallic reagents. For instance, reactions with Grignard or alkyllithium reagents can yield 4-alkyl- or 4-aryl pyrimidines after an aromatization step. wikipedia.org Another powerful method is the Biginelli reaction, a three-component condensation that can be used to synthesize 4-aryl-3,4-dihydropyrimidin-2(1H)-ones. acs.org This reaction demonstrates the survival of a variety of functional groups on the aryl moiety, such as nitro, chloro, hydroxyl, and methoxy (B1213986) groups, under the reaction conditions. acs.org

| Moiety Type | Synthetic Approach | Key Features | Reference |

|---|---|---|---|

| Oxadiazoles | Multi-step synthesis involving coupling of pyrimidine and oxadiazole precursors. | Creates complex hybrid molecules with combined functionalities. | nih.gov, acs.org |

| Aryl Groups | Biginelli reaction (three-component condensation of β-dicarbonyl compound, aldehyde, and urea). | Tolerates a wide range of functional groups on the aryl ring. | acs.org |

| Alkyl/Aryl Groups | Nucleophilic substitution with Grignard or alkyllithium reagents. | Directly introduces hydrocarbon groups at electron-deficient positions. | wikipedia.org |

Oxidative Functionalization

Oxidative methods provide a powerful avenue for the synthesis and functionalization of pyrimidine rings, often proceeding through C-H activation or annulation pathways. These reactions are attractive for their atom economy and ability to utilize simple starting materials.

One approach involves an oxidative annulation where acetophenone-formamide conjugates are activated to produce 4-arylpyrimidines. organic-chemistry.org In a different strategy, a base-promoted intermolecular oxidation facilitates C-N bond formation between the allylic C(sp³)-H and vinylic C(sp²)-H of allylic compounds and amidines. This reaction uses molecular oxygen (O₂) as the sole oxidant to form polysubstituted pyrimidines. organic-chemistry.org

The chemoselective oxidation of 4-hydroxymethyl-substituted pyrimidines can yield pyrimidine-4-carbaldehydes, which are versatile intermediates for further functionalization. researchgate.net Another innovative method is the oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source, to generate a variety of pyrimidine derivatives. organic-chemistry.org Radical substitution reactions also play a role; for example, the functionalization of pyrimidine to uracil (B121893) can occur via OH radical addition to the ring followed by H-elimination. uhmreactiondynamics.orgrsc.org

| Oxidative Method | Reactants | Oxidant/Promoter | Key Outcome | Reference |

|---|---|---|---|---|

| Oxidative Annulation | Anilines, Aryl Ketones, DMSO | K₂S₂O₈ | Synthesis of 4-arylquinolines/pyrimidines. | organic-chemistry.org |

| Intermolecular Oxidation C-N Formation | Allylic Compounds, Amidines | O₂ | Formation of polysubstituted pyrimidines. | organic-chemistry.org |

| Oxidative [3+2+1] Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | Not specified | Eco-friendly synthesis of pyrimidine derivatives. | organic-chemistry.org |

| Radical Substitution | Pyrimidine, OH radicals | - | Functionalization to pyrimidin-2-ol, a precursor to uracil. | uhmreactiondynamics.org |

Catalytic Systems and Reaction Condition Optimization

The efficiency and selectivity of pyrimidine synthesis are heavily reliant on the choice of catalytic systems and the optimization of reaction conditions. Modern synthetic chemistry has seen significant advances in the use of Lewis acid, transition metal, and photochemical/electrochemical catalysis.

Application of Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling reactions that might otherwise be difficult or impossible. In pyrimidine synthesis, Lewis acids facilitate key bond-forming steps, often by activating substrates.

A scalable industrial process for synthesizing 4-aminopyrimidines utilizes a Lewis acid-catalyzed condensation, achieving yields of up to 90%. acs.org The Vorbrüggen reaction, a widely used method for synthesizing nucleosides, involves a Lewis acid-catalyzed condensation of a protected sugar derivative with a silylated pyrimidine base. nih.gov

More specific examples include the use of gold(III) or a combination of a gold(I) complex with a Lewis acid to catalyze a cascade reaction of propargyl alcohols with 3-amino-benzo[d]isoxazoles to form pyrimidine derivatives. acs.org In this system, Lewis acids such as Sc(OTf)₃, Al(OTf)₃, and Zn(OTf)₂ were shown to be effective, significantly improving reaction rates and yields. acs.org Similarly, CeCl₃·7H₂O has been used as a catalyst in the three-component Biginelli reaction to produce dihydropyrimidinones in high yields. acs.org The interaction between Lewis acids and the basic nitrogen atoms in the pyrimidine ring can significantly alter the molecule's electronic properties, a principle that is leveraged to fine-tune reactivity. nih.gov

| Lewis Acid Catalyst | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| Sc(OTf)₃ | Au(I)-catalyzed cascade reaction | Addition of 1.0 equiv Sc(OTf)₃ increased yield to 76% within 5 minutes. | acs.org |

| AuBr₃ | Cascade substitution/cyclization | Acted as a highly effective catalyst on its own, yielding 82% of the product. | acs.org |

| ZnCl₂ | Three-component coupling | Catalyzes the single-step synthesis of 4,5-disubstituted pyrimidines. | organic-chemistry.org |

| CeCl₃·7H₂O | Biginelli reaction | 25 mol % is sufficient for high yields in refluxing ethanol. | acs.org |

Transition Metal Catalysis (e.g., Palladium, Rhodium, Copper)

Transition metals are powerful catalysts for constructing the pyrimidine core, enabling a wide range of cyclization and cross-coupling reactions. nih.govelsevier.comresearchgate.net

Copper Catalysis: Copper catalysts have been employed in the [3 + 3] annulation of amidines with saturated ketones through a cascade of oxidative dehydrogenation, annulation, and aromatization. organic-chemistry.org Another copper-catalyzed method involves the cyclization of ketones with nitriles under basic conditions to afford diversely functionalized pyrimidines. organic-chemistry.org

Palladium Catalysis: Palladium catalysts are particularly valuable for cross-coupling reactions. For example, bromo-uridine derivatives, which can be synthesized from uridine-5-carboxylic acids, are suitable substrates for palladium-catalyzed coupling reactions, allowing for further derivatization at the C-5 position. nih.gov

Iridium Catalysis: A regioselective, iridium-catalyzed multicomponent synthesis allows for the formation of pyrimidines from amidines and up to three different alcohol molecules through a sequence of condensation and dehydrogenation steps. organic-chemistry.org

The growing significance of transition metal-catalyzed reactions is reflected in the continuous development of new, sustainable, and efficient protocols for pyrimidine synthesis. nih.gov

| Metal Catalyst | Reaction Type | Substrates | Significance | Reference |

|---|---|---|---|---|

| Copper | [3+3] Annulation | Amidines and Saturated Ketones | Efficient cascade reaction for pyrimidine synthesis. | organic-chemistry.org |

| Copper | Cyclization | Ketones and Nitriles | Facile and economical route to diverse pyrimidines. | organic-chemistry.org |

| Palladium | Cross-Coupling | Bromo-uridine derivatives | Enables C-5 functionalization of the pyrimidine ring. | nih.gov |

| Iridium | Multicomponent Synthesis | Amidines and Alcohols | Regioselective synthesis via condensation/dehydrogenation. | organic-chemistry.org |

Photochemical and Electrochemical Approaches in Pyrimidine Synthesis

Harnessing the energy from light (photochemistry) or electricity (electrochemistry) offers green and sustainable alternatives to traditional thermal methods for synthesizing heterocyclic compounds.

Photochemical Synthesis: A metal-free, green tandem method for synthesizing pyrano[2,3-d]pyrimidine scaffolds has been developed using the organic dye Na₂ eosin (B541160) Y as a photocatalyst. nih.gov Under visible light irradiation in an air atmosphere, the photo-excited dye acts as a direct hydrogen atom transfer (HAT) catalyst to promote the Knoevenagel-Michael cyclocondensation of barbituric acid derivatives, malononitrile, and arylaldehydes. This method is noted for its energy efficiency, high atom economy, and operational simplicity. nih.gov Photochemical reactions have also been observed for various substituted pyrimidines, indicating a broader applicability of light-induced transformations. wikipedia.org

Electrochemical Synthesis: A sequential electrochemical-photochemical two-step process has been reported for the synthesis of 1,2,4-triazolo-[4,3-a]pyrazines. nih.gov The first step involves the electrochemical coupling of a 5-substituted tetrazole to a pyrazine. The subsequent step is a photochemical reaction where the intermediate is excited by a UV lamp, leading to cyclization and the formation of the final fused-ring product. nih.gov This sequential approach demonstrates how electro- and photochemistry can be combined to construct complex heterocyclic systems. nih.gov

Reactivity and Mechanistic Investigations of 5 Trifluoromethyl Pyrimidin 4 Amine Systems

Reactivity of the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it generally susceptible to nucleophilic attack and resistant to electrophilic substitution compared to benzene.

The pyrimidine core of 5-(Trifluoromethyl)pyrimidin-4-amine is subject to competing electronic effects from its substituents. The trifluoromethyl (-CF3) group at the C5 position is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). nih.gov This effect significantly lowers the electron density of the aromatic ring, further deactivating it towards electrophilic attack but strongly activating it for nucleophilic aromatic substitution (SNAr). mdpi.comnih.gov The positions ortho and para to the -CF3 group (C4, C6, and C2) become more electrophilic and thus more susceptible to attack by nucleophiles.

Conversely, the amino (-NH2) group at the C4 position is a strong electron-donating group through a positive mesomeric effect (+M). This effect increases the electron density of the ring, activating it towards electrophilic substitution. The presence of these opposing groups creates a highly polarized ring system. For instance, in related fluorinated pyrimidines, the combination of electron-withdrawing and electron-donating groups establishes a polarized framework that dictates reactivity.

Nucleophilic substitution reactions are common for pyrimidines, particularly when activated by electron-withdrawing groups. nih.gov In the case of this compound, a leaving group at positions 2 or 6 would be readily displaced by a nucleophile due to the activating influence of both the ring nitrogens and the C5-trifluoromethyl group.

The electronic effects of the amino and trifluoromethyl substituents govern the regioselectivity of reactions.

For nucleophilic substitution: The trifluoromethyl group strongly activates the ring for nucleophilic attack. If a suitable leaving group were present, for example at the C2 or C6 position, nucleophilic aromatic substitution would be highly favored. The regioselectivity in SNAr reactions on fluoroarenes is often governed by the stability of the intermediate Meisenheimer complex, with attack occurring at positions that are para or ortho to strong electron-withdrawing groups. mdpi.comnih.gov

Reactivity of the Amino Moiety in this compound

The exocyclic amino group possesses its own distinct reactivity, primarily as a nucleophile.

The lone pair of electrons on the nitrogen atom of the amino group makes it a nucleophilic center, capable of reacting with a variety of electrophiles. This is a common reaction pathway for aminopyrimidines, allowing for the synthesis of more complex derivatives. For example, the amino group can undergo acylation, alkylation, and can participate in coupling reactions.

In the synthesis of novel drug candidates, the amino group on a pyrimidine scaffold is frequently used as a handle for further molecular elaboration. frontiersin.orgresearchgate.net For instance, reactions with carboxylic acids or their derivatives lead to the formation of amide bonds, a key linkage in many biologically active molecules. frontiersin.org The table below shows examples of reactions involving the amino group on related pyrimidine systems.

| Reactant 1 | Reactant 2/Reagents | Product Type | Reference |

| 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine | tert-butyl (3-aminopropyl)carbamate, TEA | N-substituted pyrimidine | frontiersin.org |

| 3-[2-(4-amino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide | Benzoyl Chloride | Amide derivative | researchgate.net |

| 2-amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines | Acylating/Sulfonylating Agents | N-acylated/sulfonylated products | researchgate.net |

This table is illustrative of the types of reactions the amino group can undergo, based on related structures.

Aminopyrimidines, particularly those with amino groups at positions 2 or 4, can theoretically exist in equilibrium with their imine tautomers. youtube.comyoutube.com For this compound, this equilibrium would involve the migration of a proton from the exocyclic amino group to one of the ring nitrogen atoms (N1 or N3), forming a pyrimidin-4(1H)-imine or pyrimidin-4(3H)-imine.

"The equilibrium between the amine and imine forms. The amine form is generally favored."

"The equilibrium between the amine and imine forms. The amine form is generally favored."While this tautomerism is a known phenomenon, the equilibrium for simple 4-aminopyrimidines strongly favors the amino form. nih.gov This preference is due to the preservation of the aromaticity of the pyrimidine ring in the amino tautomer. The strong electron-withdrawing nature of the trifluoromethyl group could potentially influence this equilibrium. A theoretical study on a different heterocyclic system, 4-trifluoromethyl[b]benzo-1,4-diazepine, showed that the enamine-imine equilibrium was shifted entirely toward the imine form. nih.gov

The chemical consequences of this tautomerism are significant. The amine tautomer is nucleophilic at the exocyclic nitrogen, whereas the imine tautomer has different reactive sites. The imine form is generally more electrophilic at the carbon atom of the C=N double bond. youtube.comyoutube.com Although the concentration of the imine tautomer is likely to be very low, its transient formation could provide alternative reaction pathways under specific conditions.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability and is generally considered to be chemically inert. acs.org The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making transformations of the -CF3 group very challenging. Most synthetic strategies focus on introducing the -CF3 group into a molecule rather than modifying it once it is in place. nih.govprinceton.edunih.gov

Direct chemical transformation of a -CF3 group on an aromatic or heteroaromatic ring typically requires harsh reaction conditions or specialized reagents that are often incompatible with other functional groups. Reactions such as hydrolysis of the -CF3 group to a carboxylic acid (-COOH) are known but demand extreme conditions (e.g., strong acids or bases at high temperatures).

Some modern catalytic methods have been developed for the transformation of -CF3 groups, but these are not widely applied and their applicability to a substrate like this compound is not documented. acs.org Therefore, in the context of typical laboratory synthesis and reactivity studies, the trifluoromethyl group in this compound is best regarded as a stable, non-reactive substituent that primarily serves to modulate the electronic properties of the pyrimidine ring.

Reductive Defluorination and Interconversion to Other Fluorinated Functions

While specific studies on the reductive defluorination of this compound are not extensively documented, general methodologies for the defluorination of trifluoromethyl groups on aromatic and heteroaromatic rings have been developed. These reactions are of significant interest as they allow for the conversion of the robust trifluoromethyl group into other valuable fluorinated moieties, such as difluoromethyl (CHF2) and monofluoromethyl (CH2F) groups.

Recent advances have demonstrated that the selective reduction of an aromatic trifluoromethyl substituent to a difluoromethyl group can be achieved through methods like base-promoted elimination, which proceeds via a difluoro-p-quinomethide intermediate that is then trapped by a nucleophile. researchgate.netresearchgate.netnih.gov Another prominent strategy involves organophotoredox catalysis, where a photocatalyst, upon excitation with light, facilitates the single-electron reduction of the trifluoromethylarene. nih.govacs.org This process often utilizes a hydrogen atom donor to achieve hydrodefluorination. nih.gov

Given the electron-deficient nature of the pyrimidine ring, exacerbated by the C5-trifluoromethyl group, it is plausible that such reductive defluorination strategies could be applicable to this compound. The reaction conditions would likely require careful optimization to achieve selective mono- or di-defluorination without affecting other functional groups on the molecule.

Table 1: Examples of Reductive Defluorination Conditions on Analogous Aromatic Systems

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-Trifluoromethylbenzonitrile | 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile (photocatalyst), 4-hydroxythiophenol, Blue LED | 4-Difluoromethylbenzonitrile | 88% | nih.gov |

| Ethyl 4-(trifluoromethyl)benzoate | 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile (photocatalyst), 4-hydroxythiophenol, Blue LED | Ethyl 4-(difluoromethyl)benzoate | 40% | nih.gov |

| N-(4-(Trifluoromethyl)phenyl)acetamide | 2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile (photocatalyst), 4-hydroxythiophenol, Blue LED | N-(4-(Difluoromethyl)phenyl)acetamide | 42% | nih.gov |

| 4-(Trifluoromethyl)benzaldehyde derivative | LiHMDS, Toluene | Imidazolidinone with Ar-CF2- | 95% | researchgate.net |

This table presents data from analogous systems to illustrate the concept, as direct data for this compound is not available.

Detailed Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for the derivatization of this compound is crucial for controlling reaction outcomes and designing synthetic routes to novel compounds. Key aspects include understanding regioselectivity, stereoselectivity, and the kinetic and thermodynamic factors that govern these reactions.

For a molecule like this compound, the primary sites for derivatization are the remaining unsubstituted carbon atoms of the pyrimidine ring and the amino group. Nucleophilic aromatic substitution (SNAr) is a common reaction for pyrimidines, particularly those bearing electron-withdrawing groups. stackexchange.comwuxiapptec.com

In the case of di-substituted pyrimidines, such as 2,4-dichloropyrimidines, nucleophilic substitution is often regioselective. wuxiapptec.comresearchgate.net The position of attack is influenced by the electronic and steric effects of the substituents already present on the ring. For instance, in many 2,4-dichloropyrimidines, substitution occurs preferentially at the C4 position. wuxiapptec.com However, the presence of a strong electron-donating or electron-withdrawing group at the C5 or C6 position can alter this selectivity. wuxiapptec.com

For this compound, derivatization via electrophilic attack on the ring is expected to be challenging due to the electron-deficient nature of the pyrimidine ring, which is further deactivated by the trifluoromethyl group. However, the amino group at C4 is an activating group and could direct electrophiles to the C5 or C6 positions, though the strong deactivating effect of the trifluoromethyl group at C5 would likely disfavor substitution at this position.

Derivatization of the exocyclic amino group is also a possibility, for example, through acylation or alkylation reactions.

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution of Substituted Pyrimidines

| Pyrimidine Substrate | Nucleophile | Reaction Conditions | Major Product | Minor Product | Reference |

| 2,4-Dichloropyrimidine | Morpholine | Deep Eutectic Solvent | 4-Morpholino-2-chloropyrimidine | 2-Morpholino-4-chloropyrimidine | researchgate.net |

| 2,4-Dichloro-6-methylpyrimidine | Benzylamine | Dioxane, 110 °C | 2-Benzylamino-4-chloro-6-methylpyrimidine | 4-Benzylamino-2-chloro-6-methylpyrimidine | wuxiapptec.com |

| 5-Bromo-2,4-dichloropyrimidine | Aniline (B41778) | Ethanol (B145695), Reflux | 5-Bromo-2-chloro-4-anilinopyrimidine | 5-Bromo-4-chloro-2-anilinopyrimidine | General principle |

This table provides examples from related pyrimidine systems to illustrate the principles of regioselectivity.

Stereoselectivity would become a key consideration if a chiral center is introduced during the derivatization process, for instance, through the addition of a chiral nucleophile or the creation of a new stereocenter on a side chain.

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: Under kinetic control, the major product is the one that is formed fastest. This usually occurs at lower reaction temperatures where the reaction is irreversible. The kinetically favored product is formed via the transition state with the lowest activation energy. libretexts.org

Thermodynamic Control: Under thermodynamic control, the major product is the most stable one. This is typically achieved at higher temperatures, where the initial products can revert to the starting materials or intermediates and equilibrate to form the most thermodynamically stable product. wikipedia.orglibretexts.org

In the context of nucleophilic aromatic substitution on pyrimidine rings, the distinction between kinetic and thermodynamic control can be crucial in determining the regioselectivity. rsc.orgstackexchange.comstackexchange.com For example, in the substitution of a dihalopyrimidine, one regioisomer might form faster (kinetic product), while the other might be more stable (thermodynamic product). By carefully selecting the reaction temperature and time, it may be possible to selectively form one product over the other.

For this compound, understanding the relative stabilities of potential intermediates and products, as well as the activation energies for their formation, would be essential for predicting and controlling the outcome of its derivatization reactions. Computational studies, such as Density Functional Theory (DFT) calculations, can be powerful tools for elucidating these energetic profiles. wuxiapptec.com

Spectroscopic and Structural Characterization Techniques for 5 Trifluoromethyl Pyrimidin 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including derivatives of 5-(trifluoromethyl)pyrimidin-4-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons (¹H), carbons (¹³C), and fluorine atoms (¹⁹F), which is critical for mapping the molecule's structure.

Proton NMR (¹H NMR) is fundamental for identifying the number and type of hydrogen atoms in a molecule and their connectivity. For this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons on the pyrimidine (B1678525) ring and any associated substituents.

The pyrimidine ring itself typically displays distinct singlets for its protons. For instance, in many 2,4-disubstituted 5-(trifluoromethyl)pyrimidine (B70122) derivatives, the proton at the C6 position (H-6) appears as a sharp singlet in the downfield region, often around δ 8.2-8.6 ppm. nih.govnih.gov The chemical shift of this proton is influenced by the electronic nature of the substituents on the ring. The protons of the amine group (-NH₂) can appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. Protons on substituent groups, such as alkyl chains, aromatic rings, or other heterocyclic moieties, provide a wealth of structural information through their chemical shifts and coupling patterns (spin-spin splitting). nih.govmdpi.com For example, the analysis of coupling constants can help determine the substitution pattern on an attached phenyl ring.

Key Research Findings from ¹H NMR:

In a series of 3-[2-(phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide derivatives, the pyrimidine H-6 proton consistently appeared as a singlet at approximately δ 8.44 ppm. nih.gov

The N-H protons of the amine linkers and amide groups often appear as distinct singlets in the δ 9.7-11.7 ppm range in DMSO-d₆, confirming their presence and providing information about potential hydrogen bonding. nih.gov

For pyrimido[4,5-d]pyrimidine (B13093195) derivatives, aromatic protons on substituted phenyl rings show characteristic doublet and triplet patterns, allowing for unambiguous assignment. mdpi.com

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound Derivative Type | Proton | Typical Chemical Shift (δ ppm) | Solvent | Reference |

|---|---|---|---|---|

| Thiophene-substituted pyrimidine | Pyrimidine H-6 | ~8.44 (s) | DMSO-d₆ | nih.gov |

| Thiophene-substituted pyrimidine | NH (linker) | ~9.8 (s) | DMSO-d₆ | nih.gov |

| Thiophene-substituted pyrimidine | NH (amide) | ~11.6 (s) | DMSO-d₆ | nih.gov |

| Indenone-substituted pyrimidine | Pyrimidine H-6 | 8.23 (s) | CD₃OD | nih.gov |

| Pyrimido[4,5-d]pyrimidine | NH (amine) | 10.01-10.38 (s) | DMSO-d₆ | mdpi.com |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in a molecule produces a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment.

In this compound derivatives, the carbon atoms of the pyrimidine ring have characteristic chemical shifts. The carbon bearing the trifluoromethyl group (C-5) is significantly affected by the fluorine atoms, often appearing as a quartet due to ¹JCF coupling. Its chemical shift is typically found in the range of δ 110-125 ppm. The trifluoromethyl carbon itself (CF₃) also appears as a quartet with a large coupling constant. nih.govacs.org The other pyrimidine carbons (C-2, C-4, and C-6) resonate at distinct positions, generally between δ 150-165 ppm, influenced by the attached nitrogen atoms and other substituents. nih.govmdpi.com

Key Research Findings from ¹³C NMR:

For various 2,4-diamino-5-(trifluoromethyl)pyrimidine derivatives, the pyrimidine carbons were observed at approximately: C-2 (~δ 156.4), C-4 (~δ 155.1), C-6 (~δ 161.5), and C-5 (quartet, J ≈ 34 Hz). nih.gov

The carbon of the trifluoromethyl group (CF₃) is typically observed as a quartet around δ 120-125 ppm with a large C-F coupling constant (J ≈ 270 Hz). rsc.org

In piperazine-substituted derivatives, the carbon atoms of the piperazine (B1678402) ring could be assigned in the δ 47-57 ppm range. acs.org

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound Derivative Type | Carbon Atom | Typical Chemical Shift (δ ppm) | Solvent | Reference |

|---|---|---|---|---|

| Thiophene-substituted pyrimidine | C-2 | ~156.4 | DMSO-d₆ | nih.gov |

| Thiophene-substituted pyrimidine | C-4 | ~155.1 | DMSO-d₆ | nih.gov |

| Thiophene-substituted pyrimidine | C-6 | ~161.6 | DMSO-d₆ | nih.gov |

| Thiophene-substituted pyrimidine | C-5 | ~113 (q, J ≈ 34 Hz) | DMSO-d₆ | nih.gov |

| Thiophene-substituted pyrimidine | CF₃ | ~122 (q, J ≈ 275 Hz) | CDCl₃ | rsc.org |

| Piperazine-substituted pyridine (B92270) | CF₃ | ~122.09 (q, J ≈ 273 Hz) | DMSO-d₆ | acs.org |

Given the presence of the trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is an exceptionally powerful and direct method for characterization. The ¹⁹F nucleus is 100% abundant and highly sensitive. The chemical shift of the -CF₃ group provides a clear and often uncomplicated signal, typically a singlet if there are no other nearby fluorine atoms, in a spectral region free from other nuclear signals.

The chemical shift of the -CF₃ group in this compound derivatives is typically observed in the range of δ -60 to -70 ppm (relative to CFCl₃). This characteristic signal provides definitive evidence for the presence and electronic environment of the trifluoromethyl group. rsc.orgrsc.org Any significant deviation from this range could indicate a different chemical environment or structural arrangement. For instance, in a study of various trifluoromethyl-containing heterocycles, the ¹⁹F signal for a trifluoromethyl group on a pyridine ring appeared at δ -62.4 ppm, while on a nitropyridine, it was shifted to δ -68.1 ppm, demonstrating the sensitivity of ¹⁹F chemical shifts to the electronic effects of other substituents on the aromatic ring. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound derivatives, High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.

HRMS provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula of a compound, serving as a definitive confirmation of its chemical identity. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, researchers can confirm the synthesis of the target derivative with a high degree of confidence. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Numerous studies on novel this compound derivatives report HRMS data to validate their structures. nih.govmdpi.comacs.org

Table 3: Representative HRMS Data for this compound Derivatives

| Compound Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|

| C₂₀H₁₅F₃N₆O₂S | [M+H]⁺ | 461.1002 | 461.0998 | nih.gov |

| C₂₀H₁₉F₃N₆O₂S | [M+H]⁺ | 465.1315 | 465.1316 | nih.gov |

| C₂₄H₁₉F₃N₆O₂S | [M+Na]⁺ | 535.1134 | 535.1135 | nih.gov |

| C₁₇H₁₈ClF₃N₅OS | [M+H]⁺ | 432.0867 | 432.0856 | acs.org |

| C₁₉H₁₆N₅ | [M+H]⁺ | 314.1400 | 314.1400 | mdpi.com |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, high-molecular-weight, and thermally labile compounds like many this compound derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte (typically protonated molecules, [M+H]⁺, or sodiated adducts, [M+Na]⁺) are released into the gas phase and directed into the mass analyzer.

Because it is a soft ionization method, ESI often results in the observation of the intact molecular ion with minimal fragmentation. This makes it ideal for determining the molecular weight of the synthesized compound. The technique is frequently coupled with liquid chromatography (LC-MS) to analyze the purity of the compound and is the ionization source used for the HRMS measurements in many studies. nih.govnih.govacs.org The prevalence of [M+H]⁺ ions in the resulting spectra confirms the basic nature of the pyrimidine and amine nitrogen atoms, which are readily protonated.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful non-destructive method for probing the molecular vibrations of a sample. These vibrations are specific to the bonds and functional groups within a molecule, providing a unique "fingerprint" that aids in structural elucidation.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. vandanapublications.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational modes, such as stretching and bending. vandanapublications.com For derivatives of this compound, the FT-IR spectrum reveals characteristic absorption bands for the pyrimidine core, the amino group, and the trifluoromethyl substituent.

The pyrimidine ring itself has characteristic vibrational modes. vandanapublications.com The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. nih.gov The C=C and C=N stretching vibrations within the heterocyclic ring are generally observed in the 1650-1400 cm⁻¹ region. mdpi.com

The amino (-NH₂) group is identified by its characteristic N-H stretching vibrations. In amino-pyrimidine derivatives, these often appear as one or two bands in the 3450-3180 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes. ijirset.com

The trifluoromethyl (-CF₃) group has strong, characteristic absorption bands due to the C-F bonds. The C-F stretching vibrations are typically found in the region of 1150-1050 cm⁻¹. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives This table is a representative summary based on data for related compounds. vandanapublications.comnih.govijirset.com

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretching | Amino (-NH₂) | 3450 - 3180 |

| C-H Aromatic Stretching | Pyrimidine Ring | 3100 - 3000 |

| C=N & C=C Ring Stretching | Pyrimidine Ring | 1650 - 1400 |

| C-N Stretching | Aromatic Amine | 1160 - 1150 |

| C-F Stretching | Trifluoromethyl (-CF₃) | 1150 - 1050 |

Raman spectroscopy is complementary to FT-IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about a molecule's vibrational modes. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds, offering a more complete vibrational analysis when used in conjunction with FT-IR. mdpi.comesisresearch.org The spectra are often recorded using a laser excitation source, such as a Nd:YAG laser (1064 nm). esisresearch.org

For this compound derivatives, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrimidine ring and the C-C and C-F bonds. For instance, in related benzoxazole (B165842) compounds, symmetric C-O-C stretching vibrations are clearly observed in the Raman spectrum. esisresearch.org Similarly, studies on thiophenol derivatives containing a trifluoromethyl group have utilized Raman spectroscopy to characterize the molecule. rsc.org The C-C stretching vibrations of the heterocyclic ring are expected between 1400 and 1650 cm⁻¹. mdpi.com

Table 2: Representative Raman Shifts for this compound Derivatives This table is a representative summary based on data for related compounds. mdpi.comesisresearch.org

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| C-H Aromatic Stretching | Pyrimidine Ring | 3110 - 3050 |

| C=N & C=C Ring Stretching | Pyrimidine Ring | 1650 - 1400 |

| C-C Stretching | Pyrimidine Ring | 1300 - 1000 |

| C-F Symmetric Stretching | Trifluoromethyl (-CF₃) | ~750 |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

For pyrimidine derivatives, XRD analysis confirms the planar or near-planar geometry of the pyrimidine ring and establishes the spatial orientation of its substituents. researchgate.net In a study of a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, XRD analysis determined the crystal system to be monoclinic with a P2₁/c space group. eurjchem.com This level of detail is crucial for understanding structure-activity relationships.

The analysis of a triazole-thione derivative revealed not only the molecular geometry but also that the molecules were linked into inversion-related dimers through N—H⋯S hydrogen bonds, forming a specific ring motif. researchgate.net For this compound derivatives, XRD would similarly identify hydrogen bonding patterns involving the amino group and the pyrimidine nitrogen atoms, which are critical to the supramolecular architecture.

Table 3: Example of Single-Crystal X-ray Diffraction Data for a Heterocyclic Compound This table presents typical parameters obtained from an XRD experiment, based on a related pyrazolo[1,5-a]pyrimidine derivative. eurjchem.com

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.468 (5) |

| b (Å) | 27.908 (17) |

| c (Å) | 7.232 (4) |

| β (°) | 104.291 (7) |

| Volume (ų) | 1460.7 (15) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Mg/m³) | 1.352 |

| Final R₁ [I > 2σ(I)] | 0.0750 |

| wR₂ (all data) | 0.2226 |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a quantitative chemical technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) within a compound. researchgate.net The experimentally determined percentages are then compared to the theoretical values calculated from the proposed empirical formula. A close match between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For example, in the characterization of a Schiff base derived from a trifluoromethyl aniline (B41778), elemental analysis was used to confirm its composition. nih.gov The results showed a very close agreement between the calculated and found percentages.

Table 4: Example of Elemental Analysis Data for a Schiff Base Derivative (ETPMP) Data from a study on (E)-4-(((4-ethoxy-2-hydroxyphenyl)imino)methyl)-N,N-dimethylaniline. nih.gov

| Element | Calculated (%) for C₁₆H₁₄F₃NO₂ | Found (%) |

| Carbon (C) | 62.13 | 62.16 |

| Hydrogen (H) | 4.56 | 4.54 |

| Nitrogen (N) | 4.53 | 4.55 |

In modern research, high-resolution mass spectrometry (HRMS) is often used alongside or in place of traditional elemental analysis to confirm the molecular formula. HRMS measures the mass-to-charge ratio of an ion with very high precision, allowing for the determination of its elemental composition. In a study of novel 5-trifluoromethylpyrimidine derivatives, ESI-HRMS was used to confirm the molecular formula by comparing the calculated exact mass with the experimentally found mass. nih.gov

Computational Chemistry and Theoretical Studies on 5 Trifluoromethyl Pyrimidin 4 Amine

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding information about its energy, geometry, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost, particularly with functionals like B3LYP and M06-2X, often paired with basis sets such as 6-311++G(d,p), which provide a good description for a range of molecules. nih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for 5-(Trifluoromethyl)pyrimidin-4-amine (Analogous Data) Note: The following data is based on calculations performed on structurally similar molecules, such as other substituted pyrimidines and trifluoromethyl-containing heterocycles, and serves as an estimation.

| Parameter | Bond | Predicted Value (Å) |

| Bond Length | C-CF3 | ~1.48 - 1.52 |

| C-N (ring) | ~1.33 - 1.38 | |

| C-C (ring) | ~1.39 - 1.42 | |

| C-NH2 | ~1.35 - 1.38 | |

| C-F | ~1.34 - 1.36 | |

| Parameter | Atoms | **Predicted Value (°) ** |

| Bond Angle | C-C-N (ring) | ~118 - 123 |

| N-C-N (ring) | ~115 - 120 | |

| C-C-CF3 | ~120 - 122 | |

| H-N-H | ~115 - 119 |

DFT calculations are a powerful tool for predicting and interpreting various types of spectra, which helps in the structural confirmation of synthesized compounds. researchgate.netnih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). nih.gov These theoretical values can be correlated with experimental data to assign signals to specific atoms in the molecule, aiding in its structural elucidation. researchgate.netnih.gov

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies (infrared and Raman spectra) of a molecule. nih.gov By analyzing the vibrational modes, each calculated frequency can be assigned to specific bond stretches, bends, or torsions within the molecule. This theoretical spectrum serves as a valuable reference for interpreting experimental IR data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis). researchgate.netnih.gov This method provides information on the electronic transitions between molecular orbitals, predicting the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net These calculations help understand the electronic structure and the nature of transitions, such as n → π* or π → π*.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, where different colors represent different potential values.

For this compound, the MEP map is expected to show:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are anticipated to be located around the nitrogen atoms of the pyrimidine (B1678525) ring and the nitrogen of the amino group due to their lone pairs of electrons. nih.gov The fluorine atoms of the trifluoromethyl group also contribute to a negative potential region.

Positive Regions (Blue): These regions indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atoms of the amino group are expected to be the most positive sites. nih.gov

Neutral Regions (Green): These areas represent regions with near-zero potential.

The MEP provides a robust framework for understanding intermolecular interactions, such as hydrogen bonding, and for designing molecules with specific binding properties. rsc.orgdntb.gov.ua

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the ionization potential, and it is typically involved in reactions with electrophiles.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity, and it is involved in reactions with nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive.

For this compound, the electron-donating amino group is expected to raise the energy of the HOMO, while the electron-withdrawing trifluoromethyl group and the pyrimidine ring will lower the energy of the LUMO. The distribution of these orbitals determines the regioselectivity of reactions. The HOMO is likely localized on the amino group and the pyrimidine ring, while the LUMO may be distributed over the pyrimidine ring and the trifluoromethyl group.

Table 2: Predicted Frontier Orbital Energies and Properties for this compound (Illustrative Data) Note: These values are illustrative, based on typical DFT calculations for similar heterocyclic compounds.

| Parameter | Predicted Value (eV) |

| E(HOMO) | -6.5 to -7.5 |

| E(LUMO) | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis structure, charge distribution, and intramolecular delocalization effects within a molecule. researchgate.net It transforms the complex molecular orbitals into localized orbitals that correspond to chemical intuition, such as lone pairs, and bonding and antibonding orbitals.

Key insights from NBO analysis include:

Natural Atomic Charges: NBO analysis calculates the charge distribution on each atom, offering a more refined picture than other methods like Mulliken population analysis.

Hybridization: It determines the hybridization of atomic orbitals involved in bonding.

Theoretical Insights into Reaction Mechanisms, Reactivity, and Selectivity

Computational studies provide powerful theoretical insights into the mechanisms, reactivity, and selectivity of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and products, and calculate the activation energies that govern the reaction rate.

The electronic properties of this compound, influenced by its substituent groups, dictate its reactivity:

Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group, the -CF₃ group deactivates the pyrimidine ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. It can also influence the regioselectivity of reactions.

Amino Group (-NH₂): As a strong electron-donating group, the -NH₂ group activates the ring towards electrophilic attack, directing incoming electrophiles to specific positions.

Computational studies can model various reactions, such as click chemistry or hydrogenation, to predict outcomes and explain observed selectivities. researchgate.net For instance, DFT calculations can explain why a particular regioisomer is favored in a cycloaddition reaction by comparing the energies of the different possible transition states. These theoretical models are invaluable for optimizing reaction conditions and designing new synthetic pathways.

Structure-Property Relationship Studies Focused on Chemical and Physicochemical Properties

The trifluoromethyl group significantly modulates the electron density distribution across the pyrimidine ring. Its strong inductive (-I) effect withdraws electron density from the ring, which can be visualized through molecular electrostatic potential (MEP) maps. In these maps, regions of low electron density (electrophilic centers) are typically colored blue, while areas with high electron density (nucleophilic centers) are shown in red. For this compound, MEP calculations would be expected to show a decrease in electron density on the pyrimidine ring compared to the unsubstituted pyrimidin-4-amine, particularly at the carbon atoms adjacent to the -CF3 group. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group, conversely, would remain regions of higher electron density.

This redistribution of electrons impacts the aromaticity of the pyrimidine ring. Aromaticity, a measure of a cyclic molecule's stability arising from delocalized π-electrons, can be assessed using computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). It is generally observed that strong electron-withdrawing substituents can influence the degree of electron delocalization.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, further elucidate the electronic structure by detailing hyperconjugative interactions and charge delocalization within the molecule. nih.gov NBO analysis for this compound would likely reveal significant delocalization of lone pair electrons from the amino group into the π-system of the pyrimidine ring. The analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.5 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 |

Note: These values are representative and based on typical DFT calculations for similar aromatic amines and trifluoromethylated heterocycles. Actual values may vary depending on the computational method and basis set used.

Computational modeling is an indispensable tool for predicting how this compound might interact with biological macromolecules, such as enzymes or receptors. Molecular docking simulations are frequently employed to predict the binding orientation and affinity of a small molecule within the active site of a protein. nih.gov

In a typical docking study, the 3D structure of this compound would be placed into the binding pocket of a target protein. The simulation software then samples various conformations and orientations of the ligand, calculating the binding energy for each pose. The results can identify the most probable binding mode and the key intermolecular interactions that stabilize the ligand-protein complex.

The primary interactions expected for this compound would include:

Hydrogen Bonding: The amino group and the pyrimidine nitrogen atoms are potent hydrogen bond donors and acceptors, respectively. These are expected to form strong, directional interactions with polar amino acid residues in a protein's active site. nih.gov

Hydrophobic Interactions: While the pyrimidine and amine moieties are polar, the trifluoromethyl group is highly lipophilic and can participate in favorable hydrophobic and van der Waals interactions with nonpolar residues. mdpi.com

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulations model the movement of the ligand and protein over time, providing insights into the stability of the binding pose and the dynamics of the molecular interactions. nih.gov

Table 2: Predicted Intermolecular Interactions for this compound in a Hypothetical Kinase Active Site

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bond (Donor) | Amino group with Asp, Glu, or backbone carbonyls |

| Hydrogen Bond (Acceptor) | Pyrimidine nitrogens with Lys, Arg, or Ser |

| Hydrophobic Interactions | Trifluoromethyl group with Leu, Val, or Ile |

| π-π Stacking | Pyrimidine ring with Phe, Tyr, or Trp |

This predictive modeling is foundational in drug discovery, allowing for the rational design of derivatives with improved potency and selectivity. For instance, understanding the specific interactions of the trifluoromethyl group could guide further structural modifications to optimize binding. researchgate.net

Synthetic Utility and Future Directions in 5 Trifluoromethyl Pyrimidin 4 Amine Chemistry

Role as a Key Synthetic Intermediate for Complex Molecules

5-(Trifluoromethyl)pyrimidin-4-amine serves as a crucial intermediate in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the pyrimidine (B1678525) ring, while the amino group provides a versatile handle for further chemical modifications.

Researchers have utilized this compound as a foundational element for constructing more elaborate molecular architectures. For instance, it is a key component in the synthesis of various kinase inhibitors and other biologically active compounds. The pyrimidine core, a privileged scaffold in drug discovery, combined with the unique properties of the trifluoromethyl group, makes this intermediate highly sought after for developing new therapeutic agents. nih.gov

The synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate for Vitamin B1, highlights the importance of substituted aminopyrimidines in constructing essential biomolecules. researchgate.net Although a different aminopyrimidine, this example underscores the general utility of this class of compounds as vital synthetic precursors.

Strategic Building Block for Constructing Diverse Heterocyclic Systems

The chemical reactivity of this compound makes it an ideal building block for the synthesis of a variety of heterocyclic systems. The amino group can readily participate in condensation reactions, while the pyrimidine ring can undergo a range of transformations, including nucleophilic aromatic substitution and cross-coupling reactions. nih.gov

This versatility has been exploited to construct fused heterocyclic systems, such as pyrimido[5,4-b]quinolines and pyrimido[5,4-c]isoquinolines, through multicomponent reactions starting from aminouracil derivatives. researchgate.net These fused systems are of significant interest due to their potential biological activities. Similarly, trifluoromethylated pyrimidine derivatives are used to synthesize thiazolo[4,5-d]pyrimidines, which have shown promise as anticancer agents. mdpi.com The construction of such complex heterocyclic structures from trifluoromethylated building blocks is a powerful strategy in modern medicinal chemistry. nih.gov

The ability to use this compound to create a diverse library of heterocyclic compounds is a testament to its strategic importance in synthetic chemistry. The trifluoromethyl group often enhances the biological efficacy and metabolic stability of the resulting molecules. nih.gov

Development of Novel Synthetic Routes and Methodologies for Fluorinated Aminopyrimidines

The growing demand for fluorinated pyrimidines has spurred the development of new and efficient synthetic methods. sciencedaily.com Traditional approaches often require harsh reaction conditions and may suffer from low yields and poor regioselectivity. nih.gov Consequently, a significant research effort has been directed towards creating milder and more versatile synthetic protocols.

Recent advancements include the development of novel catalytic systems and the use of innovative fluorinating reagents. sciencedaily.com For example, a straightforward synthetic strategy has been developed for highly substituted pyrimidine derivatives, which led to the identification of potent bone anabolic agents. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool, offering accelerated reaction times and improved yields for the preparation of trifluoromethylated pyrimidine derivatives. researchgate.net

Furthermore, methods for the direct trifluoromethoxylation of pyridines and pyrimidines have been developed, providing access to a new class of valuable building blocks. researchgate.net The development of these new synthetic methodologies not only facilitates the synthesis of this compound but also expands the toolkit available to chemists for the preparation of a wide range of fluorinated aminopyrimidines. nih.gov

Design Principles for Pyrimidine Scaffolds with Tunable Reactivity

The pyrimidine ring is a highly versatile scaffold, and its reactivity can be finely tuned through the strategic placement of various substituents. nih.gov The introduction of a trifluoromethyl group at the 5-position, as in this compound, is a key design principle for modulating the electronic properties of the ring.

The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the pyrimidine core, influencing its susceptibility to nucleophilic attack and its behavior in various chemical transformations. mdpi.com This allows for precise control over the regioselectivity of subsequent reactions.

Other design principles include the strategic placement of amino, hydroxyl, and halogen groups, which can serve as handles for further functionalization through reactions like cross-coupling, amination, and etherification. nih.govnih.gov By carefully selecting the substituents on the pyrimidine ring, chemists can create a diverse range of scaffolds with tailored reactivity, enabling the synthesis of a wide variety of target molecules.

Table 1: Influence of Substituents on Pyrimidine Reactivity

| Substituent | Position | Effect on Reactivity | Example Application |

|---|---|---|---|

| Trifluoromethyl (CF3) | 5 | Electron-withdrawing, activates the ring for nucleophilic attack | Synthesis of bioactive molecules frontiersin.orgnih.gov |

| Amino (NH2) | 4 | Nucleophilic center, allows for derivatization | Formation of amides, ureas, and other functional groups nih.gov |

| Halogen (Cl, Br) | 2, 4, 6 | Leaving group for nucleophilic substitution and cross-coupling reactions | Suzuki and Buchwald-Hartwig couplings nih.gov |

Addressing Challenges in Regioselectivity and Yield Optimization

While this compound is a valuable synthetic building block, its use is not without challenges. Achieving high regioselectivity and optimizing reaction yields are critical considerations in its application. The presence of multiple reactive sites on the pyrimidine ring can lead to the formation of undesired isomers and byproducts.